molecular formula C9H11BrN2O2 B1446029 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid CAS No. 1820612-83-6

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid

Cat. No.: B1446029
CAS No.: 1820612-83-6
M. Wt: 259.1 g/mol
InChI Key: JJMPWFGOYFWIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid typically involves the bromination of a nicotinic acid derivative. One common method is the electrophilic bromination of 6-(dimethylamino)-4-methylnicotinic acid using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the nicotinic acid ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the brominated nicotinic acid derivative with an aryl boronic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom could play a role in these interactions by forming halogen bonds with target molecules, thereby influencing the compound’s binding affinity and specificity .

Properties

IUPAC Name

5-bromo-6-(dimethylamino)-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-5-6(9(13)14)4-11-8(7(5)10)12(2)3/h4H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMPWFGOYFWIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid
Reactant of Route 2
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid
Reactant of Route 3
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid
Reactant of Route 6
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.